molecular formula C16H23N5O5 B1261284 isopentenyladenine-9-N-glucoside

isopentenyladenine-9-N-glucoside

Cat. No. B1261284
M. Wt: 365.38 g/mol
InChI Key: XEHLLUQVSRLWMH-HMXKMONRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(alpha-D-glucosyl)-N(6)-isopentenyladenine is a glucosyl-N(6)-isopentenyladenine in which the glucosyl moiety is in the pyranose form, has alpha-D-configuration and is located at position N-9. It is a glucosyl-N(6)-isopentenyladenine and a N-glycosyl compound.

Scientific Research Applications

  • Delay of Leaf Senescence : Isopentenyladenine and its glucoside, isopentenyladenine-9-N-glucoside, have been found to delay senescence in leaves. They achieve this by modulating the expression of photosynthetic and catabolic genes, indicating a role in maintaining leaf functionality and lifespan (Hallmark & Rashotte, 2020).

  • Role in Tissue Cultures and Regeneration : In studies related to oil palm, isopentenyladenine-9-N-glucoside has been identified as a significant component in callus cultures, embryoids, and regenerant shoots. The presence and concentration of this compound may influence the growth and development of tissue cultures (Jones, 1990).

  • Influence on Microalgae : Studies involving microalgal strains from the Chlorophyta have detected the presence of isopentenyladenine and its derivatives, including isopentenyladenine-9-N-glucoside. This suggests a possible role in the growth and development of microalgae, though the specific functions and mechanisms are yet to be fully understood (Ördög et al., 2004).

  • Impact on Germination and Seedling Establishment : In studies of Tagetes minuta L., the concentration of isopentenyladenine-9-N-glucoside was observed to increase significantly during seedling development. This suggests a role in the early stages of plant growth, possibly related to the regulation of other cytokinins and plant hormones (Stirk et al., 2005).

  • Involvement in Flower Bud Formation : In vitro studies on tobacco have shown that cytokinins, including isopentenyladenine and its derivatives, can influence flower bud formation. The presence and interactions of these compounds with other cytokinins and plant tissues can affect the initiation and development of flower buds (Van der Krieken et al., 1990).

properties

Product Name

isopentenyladenine-9-N-glucoside

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11-,12+,13-,16+/m1/s1

InChI Key

XEHLLUQVSRLWMH-HMXKMONRSA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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